molecular formula C16H12ClF2N5O B2758059 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-52-3

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2758059
CAS No.: 899981-52-3
M. Wt: 363.75
InChI Key: OBHGBOIFTPBKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to selectively block NLRP3 activation, thereby inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism is a key focus for investigators exploring the pathogenesis of a wide range of inflammatory diseases (Nature Reviews Immunology, 2023) . Researchers utilize this compound extensively in preclinical studies to dissect the role of NLRP3-driven inflammation in conditions such as atherosclerosis, Alzheimer's disease, multiple sclerosis, and gout (Trends in Molecular Medicine, 2023) . By effectively suppressing this specific inflammasome pathway, it serves as a crucial pharmacological tool for validating NLRP3 as a therapeutic target and for elucidating the complex signaling networks that govern inflammatory responses and pyroptotic cell death. Its application is fundamental in advancing the development of novel anti-inflammatory therapeutics.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O/c17-11-4-2-1-3-9(11)8-24-15(20)14(22-23-24)16(25)21-10-5-6-12(18)13(19)7-10/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHGBOIFTPBKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry and Antiparasitic Activity

One of the most significant applications of this compound lies in its potential as an antiparasitic agent against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted the optimization of a series of 5-amino-1,2,3-triazole-4-carboxamides, which demonstrated promising results in inhibiting the parasite's growth. The compound showed submicromolar activity (pEC50 > 6) and significant oral bioavailability, making it a candidate for further development in treating Chagas disease .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of triazole compounds exhibit potent activity against various cancer cell lines. The structural modifications of the triazole core allow for enhanced interaction with biological targets involved in cancer progression. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Antibacterial Applications

In addition to its antiparasitic and anticancer activities, this compound has been explored for its antibacterial properties. The refinement of the triazole scaffold has led to compounds that can effectively disarm bacterial pathogens by disrupting their metabolic processes. The synthesis methods employed allow for the creation of various analogs that can be screened for enhanced antibacterial activity against resistant strains .

Structural Insights and Synthesis

The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a [3+2] cycloaddition reaction. This method is advantageous due to its simplicity and efficiency in producing a variety of triazole derivatives with desired biological activities . The crystal structure analysis reveals insights into the compound's stability and interaction with biological targets, which is crucial for understanding its mechanism of action .

Data Tables

Application Activity References
AntiparasiticSubmicromolar activity against T. cruzi ,
AnticancerInduces apoptosis; effective against cancer cells ,
AntibacterialDisarms bacterial pathogens ,

Mechanism of Action

The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazole-carboxamide scaffold is highly modular, allowing for diverse substitutions. Below is a comparative analysis of key analogs:

Compound Name Substituent on Triazole (Position 1) Substituent on Carboxamide (N-linked) Key Differences vs. Target Compound
5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-fluorophenylmethyl Not specified Fluorine position (para vs. ortho in target) alters electronic density and steric effects .
5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 3-fluorophenylmethyl 4-methylphenylmethyl Methyl group on carboxamide increases lipophilicity; meta-fluorine may reduce metabolic oxidation .
5-amino-1-[4-(trifluoromethoxy)phenyl]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-(trifluoromethoxy)phenyl 2-chlorophenylmethyl Trifluoromethoxy group enhances electron-withdrawing effects, potentially improving target affinity .
5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 3,4-dimethoxyphenyl Not specified Methoxy groups increase solubility but may reduce membrane permeability .
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 3,5-dichlorobenzyl 4'-chlorobenzoyl Bulky benzoyl substituent leads to phase I metabolism into inactive fragments .

Pharmacological and Metabolic Comparisons

  • However, the 3,4-difluorophenyl carboxamide substitution could mitigate this by improving solubility .
  • Metabolic Stability: Unlike CAI, which undergoes rapid phase I metabolism into inactive fragments (e.g., M1, a benzophenone derivative), the target compound’s 3,4-difluorophenyl group likely resists oxidative degradation due to fluorine’s electronegativity and strong C-F bonds .
  • Target Affinity : Compounds with electron-withdrawing groups (e.g., trifluoromethoxy in ) show enhanced binding in enzyme inhibition assays. The target’s 3,4-difluorophenyl moiety may similarly optimize interactions with hydrophobic pockets in bacterial SOS response proteins .

Biological Activity

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a triazole ring and multiple aromatic substituents, which contribute to its biological properties. The molecular formula is C17H15ClF2N4O, with a molecular weight of approximately 364.78 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes in target organisms. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, particularly CYP51, which is critical for ergosterol biosynthesis in fungi.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antifungal Activity : In vitro studies demonstrated that derivatives of the triazole class show potent antifungal effects against Candida albicans and Aspergillus fumigatus. The minimum effective concentration (MEC) for some derivatives was found to be as low as 0.31 μg/mL .
  • Antiparasitic Activity : A study highlighted the efficacy of related triazole compounds against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds showed significant reduction in parasitic load in mouse models .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while these compounds are effective against pathogens, they also exhibit varying levels of toxicity towards human cell lines. For example, selectivity indices (SI) were calculated to determine the safety profile relative to their antimicrobial efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazole core and the aromatic substituents significantly influence biological activity:

Modification TypeEffect on Activity
Substituent PositionAltered potency against target enzymes
Triazole VariantsLoss of activity with imidazole or pyrazole substitutions
Peripheral SubstituentsEnhanced solubility and stability

These findings suggest that specific functional groups are crucial for maintaining bioactivity while minimizing toxicity .

Case Study 1: Chagas Disease

A notable study involved the evaluation of 5-amino-1H-triazoles in a murine model of Chagas disease. The compound demonstrated a significant reduction in parasite burden with an effective dose (ED50) showing promising results compared to existing treatments like benznidazole .

Case Study 2: Fungal Infections

In another study assessing antifungal properties, derivatives were tested against clinical isolates of Candida species. The results indicated enhanced activity compared to traditional antifungals like fluconazole, with some analogs achieving complete survival rates in infected mice .

Q & A

Basic Question: What are the recommended synthetic routes for 5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of substituted aniline derivatives (e.g., 3,4-difluoroaniline) with isocyanides or chloroacetyl chloride to form intermediates .
  • Step 2: Cyclization using sodium azide (NaN₃) to construct the triazole ring, often via Huisgen 1,3-dipolar cycloaddition .
  • Step 3: Purification via High-Performance Liquid Chromatography (HPLC) to isolate the final product .

Key Reagents and Conditions:

StepReagents/ConditionsPurpose
1THF, 0–5°C, chloroacetyl chlorideIntermediate formation
2NaN₃, DMF, 60°CTriazole ring synthesis
3HPLC (C18 column, acetonitrile/water gradient)Purification

For detailed protocols, refer to analogous triazole-carboxamide syntheses in .

Basic Question: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H and 13C NMR to confirm substituent positions and connectivity. For example, aromatic protons in the 2-chlorophenyl and 3,4-difluorophenyl groups appear as distinct multiplet signals .
  • X-ray Crystallography:
    • Single-crystal diffraction data refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
    • ORTEP diagrams visualize molecular geometry and packing .

Example Crystallographic Parameters (Hypothetical):

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Bond Length (C-N)1.34 Å

Advanced Question: How can researchers resolve contradictions in crystallographic data during refinement?

Answer:
Contradictions (e.g., inconsistent bond lengths or thermal parameters) require:

  • SHELXL Refinement:
    • Use TWIN/BASF commands for twinned crystals .
    • Adjust ADPs (Anisotropic Displacement Parameters) for heavy atoms.
  • Cross-Validation:
    • Compare NMR-derived torsion angles with X-ray data .
    • Validate hydrogen bonding via Hirshfeld surface analysis .

Common Pitfalls:

  • Overfitting data with too many parameters.
  • Misinterpretation of disorder; use PART commands in SHELXL to model .

Advanced Question: What experimental design strategies optimize reaction yield and purity?

Answer:
Apply Design of Experiments (DoE) principles:

  • Factorial Design: Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions .
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., NaN₃ concentration vs. reaction time) .

Example DoE Table for Cyclization Step:

FactorLow LevelHigh Level
Temperature50°C70°C
NaN₃ Equiv.1.22.0
Solvent (DMF:H2O)9:17:3

Post-optimization, validate via HPLC purity (>98%) and mass spectrometry .

Advanced Question: How can computational methods predict reaction pathways for derivative synthesis?

Answer:

  • Quantum Chemical Calculations:
    • Use Density Functional Theory (DFT) to model transition states and activation energies (e.g., Gaussian09) .
  • ICReDD Workflow:
    • Combine reaction path searches with machine learning to prioritize viable synthetic routes .
    • Validate predictions with small-scale experiments.

Case Study:
For a fluorophenyl-triazole derivative, DFT predicted a ΔG‡ of 25 kcal/mol for cyclization, aligning with experimental yields of 75% .

Advanced Question: How to address discrepancies in biological activity data across studies?

Answer:

  • Standardized Assays:
    • Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies with controls (e.g., ciprofloxacin) .
  • Dose-Response Curves:
    • Fit data to Hill equation to calculate EC50 values.
  • Meta-Analysis:
    • Compare results across studies using standardized metrics (e.g., pIC50 ± SEM) .

Example Bioactivity Table (Hypothetical):

StudyTargetEC50 (µM)Assay Type
AEGFR0.12Kinase inhibition
BEGFR0.45Cell viability

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays).

Advanced Question: What strategies improve solubility and bioavailability in derivatives?

Answer:

  • Structural Modifications:
    • Introduce PEG chains or ionizable groups (e.g., -COOH) at the 4-carboxamide position .
  • Co-Crystallization:
    • Screen with succinic acid or cyclodextrins to enhance aqueous solubility .

Solubility Data (Hypothetical):

DerivativeLogPSolubility (mg/mL)
Parent3.20.05
PEGylated1.81.20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.